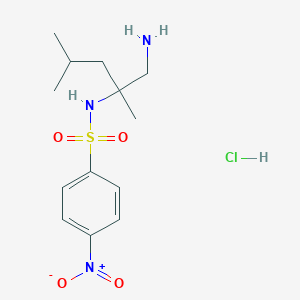
N-(1-amino-2,4-dimethylpentan-2-yl)-4-nitrobenzene-1-sulfonamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-amino-2,4-dimethylpentan-2-yl)-4-nitrobenzene-1-sulfonamide hydrochloride is a useful research compound. Its molecular formula is C13H22ClN3O4S and its molecular weight is 351.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(1-amino-2,4-dimethylpentan-2-yl)-4-nitrobenzene-1-sulfonamide hydrochloride, also known by its CAS number 1041507-46-3, is a sulfonamide derivative that has garnered interest for its potential biological activities. This compound's structural characteristics lend it to various pharmacological applications, particularly in the fields of oncology and anti-inflammatory therapies.
Chemical Structure
The molecular formula for this compound is C13H21N3O4S, and its structure is characterized by the presence of a nitro group and a sulfonamide moiety, which are critical for its biological activity.
Antitumor Activity
Research indicates that compounds similar to N-(1-amino-2,4-dimethylpentan-2-yl)-4-nitrobenzene-1-sulfonamide exhibit significant antitumor properties. For instance, studies on related sulfonamide derivatives have shown inhibition of histone deacetylases (HDACs), which are crucial in cancer progression. These inhibitors can induce cell cycle arrest and apoptosis in cancer cells, showcasing their potential as therapeutic agents against solid tumors .
The mechanism underlying the biological activity of this compound involves:
- Inhibition of HDACs : This leads to altered gene expression that can halt tumor growth.
- Induction of Apoptosis : The compound may trigger programmed cell death in malignant cells.
In vitro studies have demonstrated that similar compounds can achieve IC50 values in the nanomolar range against various cancer cell lines, suggesting potent antitumor efficacy .
Study 1: HDAC Inhibition
A study focused on a structurally related compound revealed that it inhibited HDACs with IC50 values of approximately 95.2 nM against HDAC1. This inhibition was linked to increased acetylation of histones and subsequent changes in gene expression profiles associated with tumor suppression .
Study 2: Antiproliferative Effects
Another investigation assessed the antiproliferative effects of related sulfonamides on HepG2 and A2780 cell lines. The results indicated a significant reduction in cell viability, with some compounds demonstrating over tenfold potency compared to established HDAC inhibitors like suberoylanilide hydroxamic acid (SAHA) .
Data Tables
| Compound | IC50 (nM) | Cell Line | Effect |
|---|---|---|---|
| Compound A | 95.2 | A2780 | Antitumor |
| Compound B | 260.7 | HepG2 | Antitumor |
| N-(1-amino...) | TBD | TBD | TBD |
Propriétés
IUPAC Name |
N-(1-amino-2,4-dimethylpentan-2-yl)-4-nitrobenzenesulfonamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O4S.ClH/c1-10(2)8-13(3,9-14)15-21(19,20)12-6-4-11(5-7-12)16(17)18;/h4-7,10,15H,8-9,14H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIYJMNZZTRTMJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)(CN)NS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-].Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.85 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














